Linoleyl linoleate
CAS No.: 17673-62-0
Cat. No.: VC0093302
Molecular Formula: C36H64O2
Molecular Weight: 528.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17673-62-0 |
---|---|
Molecular Formula | C36H64O2 |
Molecular Weight | 528.9 g/mol |
IUPAC Name | octadeca-9,12-dienyl octadeca-9,12-dienoate |
Standard InChI | InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |
Standard InChI Key | BWPODKUVJMQURN-UHFFFAOYSA-N |
SMILES | CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES | CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Introduction
Chemical Identity and Structure
Linoleyl linoleate is a wax ester formed by the esterification of linoleic acid with linoleyl alcohol. The IUPAC name for this compound is [(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate . It has the CAS Registry Number 17673-62-0 and a molecular formula of C₃₆H₆₄O₂ .
The chemical structure features two linoleic acid moieties: one serving as the acid component and the other (in alcohol form) as the ester component. Both components contain two cis double bonds at positions 9 and 12, giving the compound its characteristic "9Z,12Z" notation in both parts of the molecule .
The molecular structure can be represented by the following SMILES notation:
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Chemical Identifier | Information |
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CAS Registry Number | 17673-62-0 |
IUPAC Name | [(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate |
Molecular Formula | C₃₆H₆₄O₂ |
Molecular Weight | 528.9 g/mol |
InChIKey | BWPODKUVJMQURN-MAZCIEHSSA-N |
Physical and Chemical Properties
Linoleyl linoleate exists as a liquid at room temperature . It is virtually insoluble in water but demonstrates good solubility in various organic solvents, similar to other wax esters and fatty acid derivatives . The compound contains four double bonds in total (two from each linoleic acid moiety), making it susceptible to oxidation.
The physical and chemical properties of linoleyl linoleate are summarized below:
Property | Value/Description |
---|---|
Physical State | Liquid |
Color | Colorless to pale yellow |
Solubility | Insoluble in water; soluble in organic solvents |
Storage Condition | Freezer (to prevent oxidation) |
Purity (Commercial) | >99% |
XLogP3-AA | 14.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 30 |
Exact Mass | 528.49063128 Da |
Due to the presence of multiple unsaturated bonds, linoleyl linoleate is prone to oxidation when exposed to air, similar to its parent compound linoleic acid . This property necessitates storage under inert conditions, preferably in a freezer, to maintain its integrity .
Spectral Characteristics
Spectral data for linoleyl linoleate is available from various analytical techniques, which assist in its identification and purity assessment. These include mass spectrometry (GC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR) .
The mass spectrum of linoleyl linoleate shows characteristic fragmentation patterns that can be used for its identification. The compound's spectrum contains 374 peaks according to SpectraBase data .
Spectral Method | Characteristics |
---|---|
GC-MS | 374 peaks; specific fragmentation pattern |
IR Spectrum | Available as vapor phase IR spectrum |
13C NMR | Available spectrum showing characteristic carbon signals |
Retention Indices | RI1: 3525, RI4: 3546, RI5: 3080 |
These spectral characteristics are essential for analytical chemists and researchers to identify and verify the compound in various mixtures and biological samples.
Synthesis and Production
While the search results don't provide explicit information on the industrial synthesis of linoleyl linoleate, it is typically produced through esterification of linoleic acid with linoleyl alcohol. This reaction follows standard esterification procedures, where the carboxylic acid group of linoleic acid reacts with the hydroxyl group of linoleyl alcohol, eliminating water and forming an ester bond .
The commercial production of linoleyl linoleate requires high-purity starting materials to achieve the >99% purity grade available from chemical suppliers like Larodan . The compound is available commercially in different quantities, typically as a neat liquid.
Biochemical Significance
Linoleyl linoleate holds biochemical relevance due to its relationship with linoleic acid, an essential omega-6 fatty acid that humans must obtain through diet. Linoleic acid is a precursor to arachidonic acid, which further serves as a precursor to various eicosanoids including prostaglandins, leukotrienes, and thromboxanes .
In biological systems, linoleyl linoleate may undergo hydrolysis to release linoleic acid, which can then enter metabolic pathways such as:
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Conversion to gamma-linolenic acid (GLA) by Δ6-desaturase
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Elongation to dihomo-γ-linolenic acid (DGLA)
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Desaturation to arachidonic acid (AA)
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Further metabolism to form bioactive compounds including prostaglandins and leukotrienes
The metabolism of linoleic acid components derived from linoleyl linoleate could potentially influence various physiological processes including inflammation, immune response, and cell signaling.
Applications and Uses
Research Applications
Linoleyl linoleate serves as an important reference standard in analytical chemistry, particularly in lipid research and metabolomics. It is used for the calibration and validation of analytical methods focused on wax esters and complex lipids .
Industrial Applications
Based on the properties of its components, linoleyl linoleate may have applications in:
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Cosmetic and personal care products
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Lubricants and specialized industrial oils
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Research reagents and analytical standards
Stability and Oxidation Behavior
Wax esters containing unsaturated fatty acids like linoleyl linoleate are susceptible to oxidation. Research on related compounds such as methyl linoleate provides insights into how linoleyl linoleate might behave under oxidative conditions .
Studies on methyl linoleate show that oxidation kinetics are influenced by several factors:
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The presence of oxygen
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Temperature
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Sample thickness or volume
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The presence of other fatty acid esters
The oxidation process typically follows a pattern where there's an induction period followed by rapid oxidation. When mixed with saturated fatty acid esters, the oxidation of linoleate compounds is generally retarded, with longer chain saturated esters having a greater retarding effect .
Condition | Effect on Oxidation Rate |
---|---|
Increased temperature | Accelerates oxidation |
Greater depth/volume | Retards oxidation |
Mixing with saturated esters | Retards oxidation |
Higher concentration of saturated esters | Greater retardation effect |
This oxidation behavior is important to consider for storage, handling, and application of linoleyl linoleate in various contexts.
Comparative Analysis with Related Compounds
Linoleyl linoleate is part of a broader family of wax esters and can be compared with similar compounds to understand its unique properties and applications.
Compound | Formula | Molecular Weight | Notable Differences |
---|---|---|---|
Linoleyl linoleate | C₃₆H₆₄O₂ | 528.9 g/mol | Contains two linoleic acid moieties |
Linoleyl linolenate | C₃₆H₆₂O₂ | 526.88 g/mol | Contains linoleic and linolenic acid moieties |
Linoleoyl-CoA | C₃₉H₆₆N₇O₁₇P₃S | 1030.0 g/mol | Activated form of linoleic acid with coenzyme A |
6-O glucose linoleate | - | - | Contains glucose moiety, supports hair growth |
Of particular note is linoleyl linolenate, which differs by having a linolenic acid component (with three double bonds) instead of a second linoleic acid moiety . This subtle difference can affect the compound's physical properties, oxidative stability, and potentially its biological activity.
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